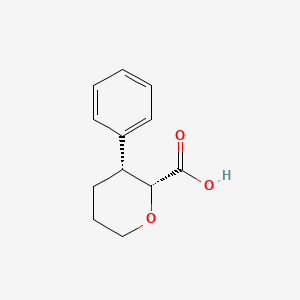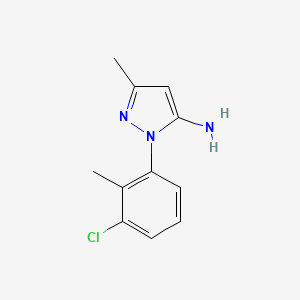
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine, or CMPMA for short, is an organic chemical compound that has been studied extensively for its potential applications in a variety of scientific fields. It has been found to be useful in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
CMPMA has been studied extensively for its potential applications in a variety of scientific fields. It has been found to be useful in the synthesis of various compounds, as well as in the study of biochemical and physiological processes. For example, CMPMA has been used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazoles, which are important components of many pharmaceuticals. In addition, CMPMA has been used in the study of the biochemical and physiological effects of various compounds, such as drugs, hormones, and toxins.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target theurease enzyme . Urease is an amidohydrolase enzyme responsible for various morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
Related compounds have been reported to act asurease inhibitors . They interact with the urease enzyme, inhibiting its activity and thereby preventing the breakdown of urea. This can help manage conditions caused by excessive urease activity.
Pharmacokinetics
Similar compounds have been evaluated for in-vitro enzyme inhibitory activity . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPMA has several advantages for lab experiments. For example, it is relatively inexpensive and easy to obtain, and it has a relatively low toxicity. In addition, it is stable at room temperature, making it easy to store and transport. However, CMPMA also has several limitations for lab experiments. For example, it is not water soluble, making it difficult to use in certain types of experiments. In addition, it has a relatively short half-life, making it difficult to use in long-term experiments.
Direcciones Futuras
There are several potential future directions for CMPMA. For example, further research could be conducted to explore its potential applications in the synthesis of various compounds, as well as its potential biochemical and physiological effects. In addition, further research could be conducted to explore its potential use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research could be conducted to explore its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
Métodos De Síntesis
CMPMA can be synthesized using a variety of methods, including the Grignard reaction, acylation, and reductive amination. The Grignard reaction involves the use of an organometallic reagent, such as magnesium, to react with an organic halide, such as 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine chloride, to form the desired product. Acylation involves the reaction of an organic acid, such as acetic acid, with an alcohol, such as this compound, to form the desired product. Reductive amination involves the reaction of an amine, such as this compound, with an aldehyde or ketone, such as acetaldehyde or acetone, to form the desired product.
Propiedades
IUPAC Name |
2-(3-chloro-2-methylphenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-6-11(13)15(14-7)10-5-3-4-9(12)8(10)2/h3-6H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSFUVVFIWXSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)

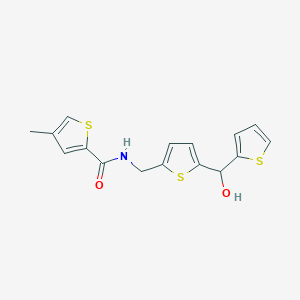

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2857145.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)

![13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2857151.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)
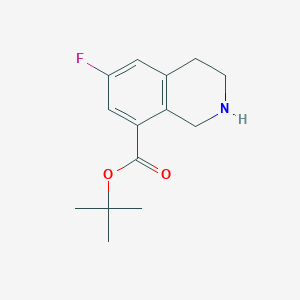
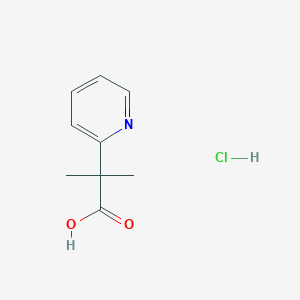
![(E)-4-(Dimethylamino)-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-enamide](/img/structure/B2857155.png)
![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857158.png)
